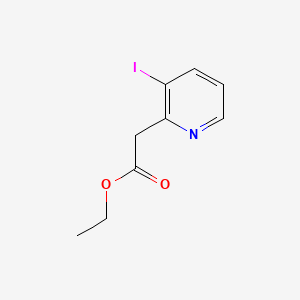

Ethyl 2-(3-iodopyridin-2-yl)acetate

Description

Its structure features a pyridine ring substituted with an iodine atom at the 3-position and an ethyl acetate group at the adjacent 2-position. The iodine atom enhances its utility as a precursor for cross-coupling reactions (e.g., Suzuki or Sonogashira reactions) due to its role as a leaving group.

Properties

IUPAC Name |

ethyl 2-(3-iodopyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-2-13-9(12)6-8-7(10)4-3-5-11-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZDOAQBMSUFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-iodopyridin-2-yl)acetate can be synthesized through several methods. One common approach involves the iodination of 2-(pyridin-2-yl)acetic acid followed by esterification. The iodination step typically uses iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The esterification can be achieved using ethanol and a catalytic amount of sulfuric acid or another acid catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-iodopyridin-2-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of 2-(3-substituted-pyridin-2-yl)acetates.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of 2-(3-iodopyridin-2-yl)ethanol.

Scientific Research Applications

Ethyl 2-(3-iodopyridin-2-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for radiolabeled compounds in imaging studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which Ethyl 2-(3-iodopyridin-2-yl)acetate exerts its effects depends on the specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The iodine atom can participate in halogen bonding, influencing molecular interactions and stability. The ester group can undergo hydrolysis, releasing the active pyridine derivative that interacts with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(5-iodopyridin-2-yl)acetate (CAS 1402390-60-6)

- Structural Differences : The iodine substituent is at the 5-position of the pyridine ring instead of the 3-position. This positional isomerism significantly alters electronic distribution, with the 3-iodo derivative exhibiting stronger inductive effects due to proximity to the electron-withdrawing ester group.

- Molecular Data: Property Ethyl 2-(3-iodopyridin-2-yl)acetate Ethyl 2-(5-iodopyridin-2-yl)acetate Molecular Formula C₉H₁₀INO₂ (assumed) C₉H₁₀INO₂ Molecular Weight ~291.09 g/mol (calculated) 291.09 g/mol Key Applications Cross-coupling precursor Intermediate in drug synthesis

- Reactivity : The 3-iodo derivative may undergo faster oxidative addition in metal-catalyzed reactions compared to the 5-iodo isomer due to steric and electronic factors.

Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate (CAS 1300712-92-8)

- Structural Differences: Incorporates a 1,2,4-triazole ring linked to a 6-chloropyridin-2-yl group.

- Molecular Data: Property this compound Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate Molecular Formula C₉H₁₀INO₂ C₁₁H₁₁ClN₄O₂ Halogen Type Iodine Chlorine Key Applications Synthetic intermediate Potential pesticide or kinase inhibitor

- Toxicity : Chlorine substituents (as in this compound) are associated with higher environmental persistence compared to iodine, which may degrade more readily via dehalogenation pathways .

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride (CAS 1956332-71-0)

- Structural Differences: Features an amino group and a 3-chloropyridin-4-yl moiety. The hydrochloride salt enhances water solubility, whereas the neutral ester group in the target compound favors organic solvent compatibility.

- Molecular Data: Property this compound Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride Molecular Formula C₉H₁₀INO₂ C₉H₁₂Cl₂N₂O₂ Functional Groups Ester, iodo-pyridine Ester, amino, chloro-pyridine, hydrochloride salt

- Bioactivity: The amino group in this compound enables nucleophilic reactivity (e.g., in peptide coupling), contrasting with the electrophilic character of the iodo group in the target compound .

Ethyl 2-phenylacetoacetate (CAS 5413-05-8)

- Structural Differences : Replaces the iodopyridinyl group with a phenyl ring, eliminating the heterocyclic nitrogen. This reduces hydrogen-bonding capacity and alters electronic properties.

- Molecular Data: Property this compound Ethyl 2-phenylacetoacetate Molecular Formula C₉H₁₀INO₂ C₁₂H₁₄O₃ Aromatic System Pyridine Benzene

- Applications : Used as a ketone precursor in organic synthesis, whereas the iodopyridine derivative is more suited for halogen-specific reactions .

Biological Activity

Ethyl 2-(3-iodopyridin-2-yl)acetate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and a comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the iodine atom in the pyridine ring contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. The iodinated pyridine moiety can participate in electrophilic substitution reactions, which may affect enzyme activity and signal transduction pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic processes.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In particular, it has shown promise in inhibiting the proliferation of cancer cell lines through apoptosis induction. The compound's ability to modulate signaling pathways associated with cell survival and death is a key area of investigation.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : Evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Method : Disc diffusion method was employed to assess inhibition zones.

- Results : this compound showed significant inhibition (p < 0.05) compared to control groups, indicating strong antibacterial properties.

-

Study on Anticancer Activity :

- Objective : Investigate the effects on human breast cancer cell lines (MCF-7).

- Method : MTT assay was used to determine cell viability post-treatment.

- Results : The compound reduced cell viability by over 50% at concentrations above 20 µM, suggesting potent anticancer activity.

Comparative Analysis

A comparison with similar compounds highlights the unique biological profile of this compound:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Ethyl 2-(3-nitropyridin-2-yl)acetate | Moderate | Low | Enzyme inhibition |

| Ethyl 2-(4-nitropyridin-2-yl)acetate | Low | Moderate | Apoptosis induction |

| This compound | High | High | Membrane disruption, signal modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.